molecular formula C17H16ClN3O3S B2410253 (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 886953-14-6

(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B2410253
CAS No.: 886953-14-6
M. Wt: 377.84
InChI Key: JNDXPYMRKIBDCL-UHFFFAOYSA-N
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Description

(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone: is a complex organic compound that features a unique combination of functional groups, including a benzo[d]thiazole moiety, a piperazine ring, and a furan ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S/c1-23-12-5-4-11(18)15-14(12)19-17(25-15)21-8-6-20(7-9-21)16(22)13-3-2-10-24-13/h2-5,10H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDXPYMRKIBDCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 4-Chloroaniline Derivatives

The benzo[d]thiazole nucleus is constructed via cyclization of 4-chloro-3-methoxyaniline with sulfurizing agents. Lawesson’s reagent or phosphorus pentasulfide (P₂S₅) in refluxing toluene facilitates thiazole ring formation.

Representative protocol :

  • Starting material : 4-Chloro-3-methoxyaniline (10 mmol).
  • Reagent : Lawesson’s reagent (12 mmol).
  • Conditions : Toluene, 110°C, 12 hours.
  • Yield : 68–72%.
Parameter Value
Reaction temperature 110°C
Reaction time 12 hours
Solvent Toluene
Key intermediates 7-Chloro-4-methoxybenzo[d]thiazole-2-thiol

Functionalization at Position 2

The thiol group at position 2 is replaced with a chlorine atom using phosphorus oxychloride (POCl₃) under reflux:

  • Reagent : POCl₃ (5 equiv).
  • Conditions : 80°C, 6 hours.
  • Yield : 85–90%.

Piperazine Coupling

Nucleophilic Substitution

The 2-chloro substituent on the benzo[d]thiazole undergoes nucleophilic displacement with piperazine. Anhydrous conditions and polar aprotic solvents enhance reactivity:

Optimized protocol :

  • Substrate : 7-Chloro-4-methoxy-2-chlorobenzo[d]thiazole (5 mmol).
  • Reagent : Piperazine (7.5 mmol).
  • Base : Potassium carbonate (10 mmol).
  • Solvent : Dimethylformamide (DMF).
  • Conditions : 90°C, 8 hours.
  • Yield : 65–70%.
Parameter Value
Solvent DMF
Temperature 90°C
Key intermediate 4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine

Reductive Amination (Alternative Approach)

For substrates with amine-reactive handles, reductive amination using sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane achieves piperazine coupling:

  • Catalyst : STAB (3 equiv).
  • Yield : 60–65%.

Acylation with Furan-2-yl Methanone

Acyl Chloride Coupling

The piperazine nitrogen is acylated using furan-2-carbonyl chloride under mild conditions:

  • Reagent : Furan-2-carbonyl chloride (1.2 equiv).
  • Base : Triethylamine (2.5 equiv).
  • Solvent : Dichloromethane (DCM).
  • Conditions : 0°C → room temperature, 4 hours.
  • Yield : 75–80%.
Parameter Value
Solvent DCM
Reaction time 4 hours
Workup Aqueous NaHCO₃ extraction

Analytical Characterization

Spectroscopic Validation

FTIR :

  • C=O stretch: 1680 cm⁻¹.
  • C-Cl stretch: 750 cm⁻¹.

¹H NMR (400 MHz, CDCl₃) :

  • Methoxy group: δ 3.89 (s, 3H).
  • Piperazine protons: δ 2.85–3.10 (m, 8H).
  • Furan protons: δ 6.45 (dd, 1H), 7.35 (d, 1H).

Mass spectrometry :

  • Molecular ion peak: m/z 377.84 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage
Nucleophilic substitution 65–70 >95 Scalability
Reductive amination 60–65 90 Mild conditions
Acyl chloride coupling 75–80 98 High functional group tolerance

Challenges and Optimization Opportunities

  • Regioselectivity in cyclization : Competing thiazole/thiophene byproducts require careful stoichiometric control.
  • Piperazine dimerization : Excess piperazine (1.5 equiv) suppresses self-coupling.
  • Furan stability : Low-temperature acylation minimizes furan ring oxidation.

Chemical Reactions Analysis

Types of Reactions

(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions, where nucleophiles like amines or thiols can replace these groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of key enzymes involved in cellular processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Disrupting Cellular Pathways: Interfering with signaling pathways that regulate cell growth, division, and apoptosis.

Biological Activity

The compound (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structure of the compound includes:

  • A piperazine ring , which is known for its diverse biological activities.
  • A benzo[d]thiazole moiety , which contributes to its pharmacological potential.
  • A furan ring , adding to its chemical reactivity and interaction with biological targets.

Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds incorporating piperazine and benzo[d]thiazole are frequently studied for their antibacterial properties. For instance, derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
  • Anti-inflammatory Effects : The presence of the furan ring may enhance anti-inflammatory properties. Studies have shown that related compounds can inhibit pathways involved in inflammation, suggesting a potential therapeutic application in treating inflammatory diseases .
  • Anticancer Activity : Structural analogs of this compound have demonstrated anticancer effects through mechanisms such as inhibition of tubulin polymerization. This action disrupts cancer cell division and has been observed in melanoma and prostate cancer models .

Case Studies

  • Antibacterial Screening : A study evaluated the antibacterial efficacy of synthesized derivatives similar to this compound, revealing promising results with several exhibiting IC50 values below 10 µM against pathogenic bacteria .
  • Inhibition Studies : Enzyme inhibition assays indicated that some derivatives possess significant inhibitory activity against acetylcholinesterase (AChE) and urease, with IC50 values comparable to established drugs . This suggests potential applications in treating conditions like Alzheimer’s disease and urinary tract infections.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have highlighted that modifications to the benzo[d]thiazole and piperazine components can enhance bioactivity. For instance, substituents on the piperazine ring have been shown to affect binding affinity to target enzymes .

Data Table

Biological ActivityCompound StructureNotable Findings
AntibacterialPiperazine + Benzo[d]thiazoleModerate to strong activity against Salmonella typhi
Anti-inflammatoryPiperazine + FuranSignificant reduction in inflammation markers
AnticancerPiperazine + Benzo[d]thiazoleInhibition of tubulin polymerization in cancer cells

Q & A

Q. What are the key considerations when designing a synthetic route for this compound?

  • Methodological Answer : The synthesis typically involves multi-step pathways, starting with the preparation of the benzothiazole and piperazine precursors. Key steps include:
  • Coupling reactions : Use carbodiimides (e.g., EDC/HOBt) to link the benzothiazole and piperazine moieties .
  • Functional group compatibility : Protect reactive groups (e.g., methoxy or chloro) during intermediate steps to avoid undesired side reactions .
  • Optimization : Employ computational tools (e.g., density functional theory or retrosynthetic analysis) to predict reaction feasibility and optimize solvent choice (e.g., DMF or chloroform) and catalysts (e.g., triethylamine) .
  • Purification : Use column chromatography and HPLC to isolate high-purity intermediates .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent positions (e.g., distinguishing methoxy vs. chloro on the benzothiazole) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and aromatic stretching frequencies .
  • HPLC : Monitors reaction progress and ensures ≥95% purity .

Q. How do the compound’s functional groups influence its reactivity?

  • Methodological Answer :
  • Benzothiazole core : The electron-deficient chloro and methoxy substituents direct electrophilic aromatic substitution (e.g., nitration) to specific positions .
  • Piperazine ring : Acts as a nucleophile in alkylation or acylation reactions under basic conditions .
  • Furan methanone : The ketone group participates in nucleophilic additions, while the furan ring undergoes electrophilic substitution (e.g., bromination) .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., serotonin receptors) based on the compound’s 3D conformation .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability in physiological conditions (e.g., solvation effects) .
  • QSAR Modeling : Correlate structural features (e.g., substituent electronegativity) with activity data from analogs .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Standardized assays : Reproduce studies using identical cell lines (e.g., HEK293 for receptor binding) and assay conditions (e.g., pH, temperature) .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .
  • Structural analogs : Compare activity trends with derivatives lacking specific groups (e.g., methoxy vs. ethoxy) to isolate pharmacophores .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Methodological Answer :
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for piperazine coupling .
  • Catalyst screening : Test palladium catalysts (e.g., Pd/C) for hydrogenation steps to minimize byproducts .
  • Real-time monitoring : Use TLC or in-situ IR to detect intermediate formation and adjust reaction time/temperature .

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